molecular formula C13H14ClN B1330152 1-(4-Chlorophenyl)cyclohexanecarbonitrile CAS No. 64399-28-6

1-(4-Chlorophenyl)cyclohexanecarbonitrile

Cat. No.: B1330152
CAS No.: 64399-28-6
M. Wt: 219.71 g/mol
InChI Key: OSHOYPXOCQTDGJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H14ClN It is characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically include:

    Temperature: 50-70°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Reactants: 4-chlorobenzyl chloride, cyclohexanone, sodium cyanide

    Temperature Control: Maintaining the reaction temperature between 50-70°C

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

    Reduction: Formation of 1-(4-chlorophenyl)cyclohexanamine.

    Substitution: Formation of various substituted phenylcyclohexanecarbonitriles.

Scientific Research Applications

1-(4-Chlorophenyl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclohexanecarbonitrile: Similar structure but with a bromine atom instead of chlorine.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOYPXOCQTDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214646
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64399-28-6
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64399-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)cyclohexanecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)cyclohexanecarbonitrile
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